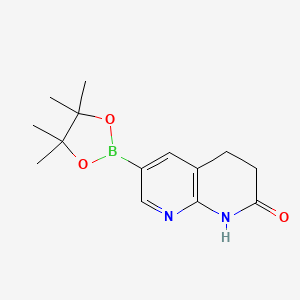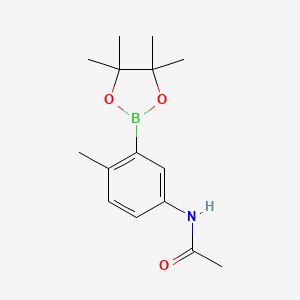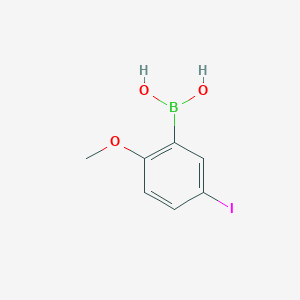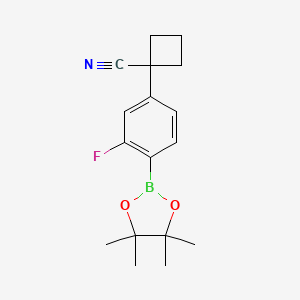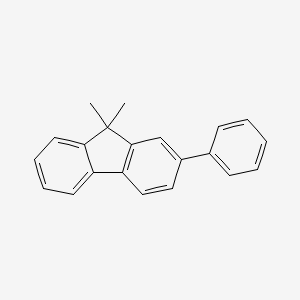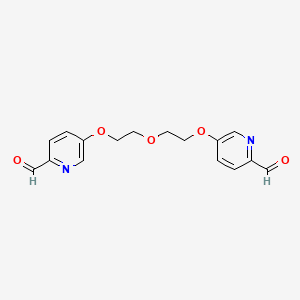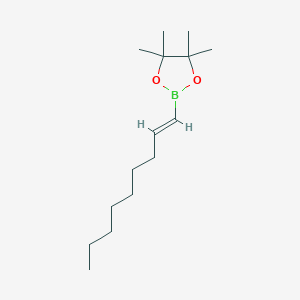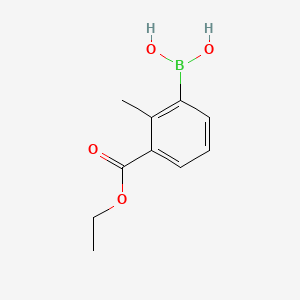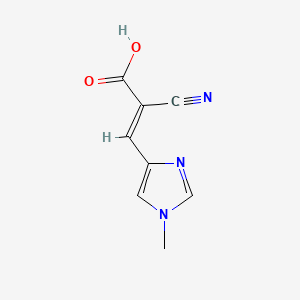
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a chemical compound that features a cyano group, an imidazole ring, and an acrylic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with malononitrile in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The cyano group and acrylic acid moiety may also participate in interactions with biological molecules, contributing to the compound’s overall effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-3-(1H-imidazol-4-yl)acrylic acid: Lacks the methyl group on the imidazole ring.
3-(1-Methyl-1H-imidazol-4-yl)acrylic acid: Lacks the cyano group.
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: Has a propanoic acid moiety instead of acrylic acid.
Uniqueness: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano group and the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJINGOMHJGTCG-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258536.png)
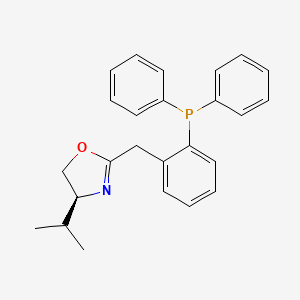
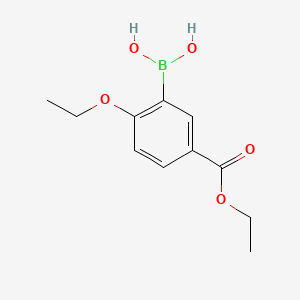
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one](/img/structure/B8258551.png)
